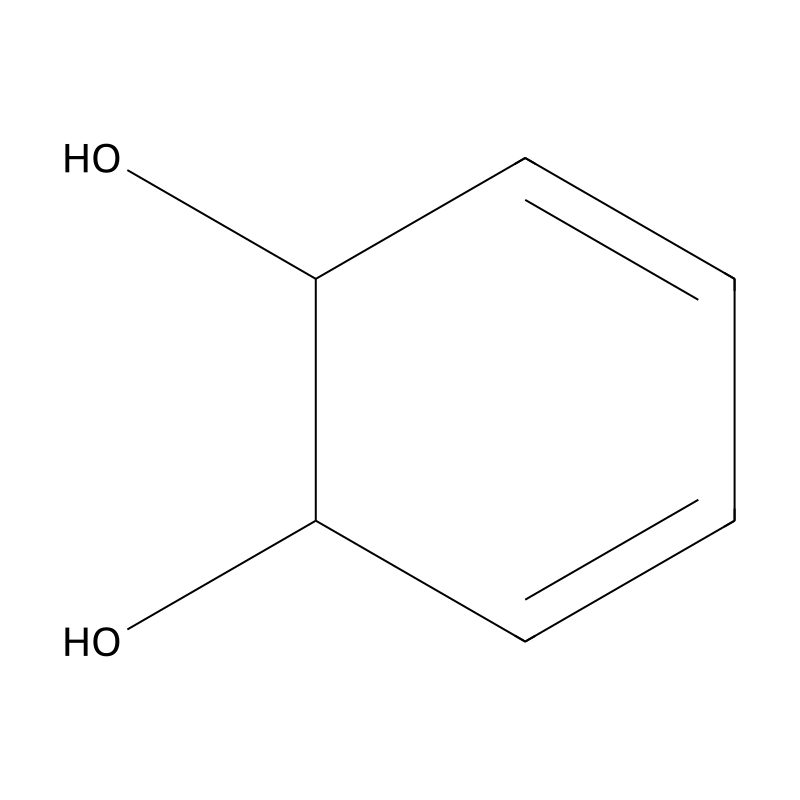3,5-Cyclohexadiene-1,2-diol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Description
3,5-Cyclohexadiene-1,2-diol is an organic compound with the molecular formula CHO. It is classified as a catechol derivative and is structurally characterized by a cyclohexadiene ring with hydroxyl groups at the 1 and 2 positions. The compound can exist in different stereoisomeric forms, including cis and trans configurations, which influence its chemical properties and reactivity. The presence of double bonds in the cyclohexadiene framework contributes to its reactivity in various
- Diels-Alder Reaction: This compound can undergo Diels-Alder reactions with various dienophiles. For example, the reaction of cis-3,5-cyclohexadiene-1,2-diol with maleimide has been studied, showcasing facial selectivity depending on the solvent used .
- Oxidation Reactions: The compound can be enzymatically oxidized to form catechol. Studies have shown that extracts from rabbit liver can catalyze this transformation .
- Dimerization: Under certain conditions, 3,5-cyclohexadiene-1,2-diol can dimerize through anti-addition mechanisms when reacting with dienophiles .
Research indicates that 3,5-cyclohexadiene-1,2-diol exhibits various biological activities. Notably:
- Metabolism in Bacteria: A mutant strain of Alcaligenes has been shown to accumulate derivatives of 3,5-cyclohexadiene-1,2-diol during the metabolism of benzoic acid, suggesting its role in microbial degradation processes .
- Potential Antioxidant Properties: As a catechol derivative, it may exhibit antioxidant activity due to the presence of hydroxyl groups that can scavenge free radicals.
Several methods exist for synthesizing 3,5-cyclohexadiene-1,2-diol:
- From Cyclohexene Derivatives: One common approach involves the oxidation of cyclohexene or its derivatives under controlled conditions to yield 3,5-cyclohexadiene-1,2-diol.
- Diels-Alder Reactions: The compound can also be synthesized through Diels-Alder reactions involving appropriate diene and dienophile combinations that lead to the formation of the cyclohexadiene structure .
3,5-Cyclohexadiene-1,2-diol has several applications across different fields:
- Organic Synthesis: It serves as an important intermediate in organic synthesis for producing more complex molecules.
- Pharmaceuticals: Its derivatives may have potential therapeutic applications due to their biological activities.
- Research: The compound is utilized in research settings to study reaction mechanisms and stereochemistry in organic chemistry.
Studies have explored the interactions of 3,5-cyclohexadiene-1,2-diol with various biological systems:
- Enzymatic Interactions: Research has demonstrated that enzymes from rabbit liver catalyze the conversion of this compound into catechol .
- Microbial Metabolism: Its role in the metabolic pathways of certain bacteria highlights its significance in environmental biochemistry and biodegradation processes .
3,5-Cyclohexadiene-1,2-diol shares structural similarities with other compounds but possesses unique features that differentiate it:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Catechol (1,2-dihydroxybenzene) | Aromatic diol | Contains a benzene ring; more stable than cyclohexadiene |
| 1,2-Dihydroxycyclopentene | Cyclic diol | Smaller ring size; different reactivity patterns |
| Trans-cyclohexa-3,5-diene-1,2-diol | Isomeric form | Different stereochemistry affects reactivity |
| 4-Hydroxyphenylacetaldehyde | Aromatic aldehyde | Contains an aldehyde group; different functional properties |
The uniqueness of 3,5-cyclohexadiene-1,2-diol lies in its cyclohexadiene structure combined with two hydroxyl groups positioned at the 1 and 2 locations. This configuration allows for distinct reactivity patterns compared to other similar compounds.
XLogP3
Wikipedia
Dates
Enzymic synthesis of 5,6-dihydroxycyclohexa-1,3-diene
PMID: 3848380 DOI:
Abstract
Time-dependent density functional theory-assisted absolute configuration determination of cis-dihydrodiol metabolite produced from isoflavone by biphenyl dioxygenase
Jiyoung Seo, Su-Il Kang, Mihyang Kim, Dongho Won, Haruko Takahashi, Joong-Hoon Ahn, Youhoon Chong, Eunjung Lee, Yoongho Lim, Robert A Kanaly, Jaehong Han, Hor-Gil HurPMID: 19854147 DOI: 10.1016/j.ab.2009.10.020








